molecular formula C27H33F3N4O3 B1150062 CWP232291

CWP232291

Cat. No. B1150062
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.

Scientific Research Applications

Hematologic Malignancies

CWP232291 has shown promising results in hematologic malignancies. Kim et al. (2011) demonstrated its potent cytotoxic effects on primary tumor cells from patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma (B-NHL) and multiple myeloma (MM) (Kim et al., 2011). Additionally, a Phase 1 study by Lee et al. (2020) on relapsed or refractory AML and myelodysplastic syndrome showed the potential of this compound as a therapeutic agent (Lee et al., 2020).

Gastrointestinal Cancers

This compound was evaluated for its preclinical efficacy in gastrointestinal cancers using xenograft and genetically-engineered mouse models. Park et al. (2017) found that this compound exhibited significant activity in human gastric cancer xenografts, particularly in cell lines with mutations in the β-catenin signaling pathway (Park et al., 2017).

Prostate Cancer

In the context of castration-resistant prostate cancer (CRPC), this compound was found to induce endoplasmic reticulum stress, leading to apoptotic cell death. Pak et al. (2019) observed its potent antitumor activity in vitro, ex vivo, and in vivo, suggesting a novel strategy against CRPC (Pak et al., 2019).

Ovarian Cancer

Wang et al. (2022) demonstrated the anti-tumor effect of this compound in ovarian cancer. Their study showed that this compound could significantly attenuate ovarian cancer growth through the inhibition of β-catenin, including in cisplatin-resistant cell lines and patient-derived organoids (Wang et al., 2022).

Multiple Myeloma

A 2010 study by Cha et al. highlighted this compound's potent growth inhibitory activity in multiple myeloma (MM) cell lines. They demonstrated that this compound could induce apoptosis and significantly decrease plasma M protein levels in MM tumor-bearing mice (Cha et al., 2010).

properties

Molecular Formula

C27H33F3N4O3

Appearance

Solid powder

synonyms

CWP-232291;  CWP232291;  CWP 232291.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.